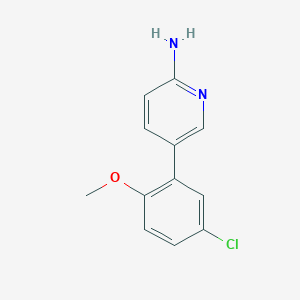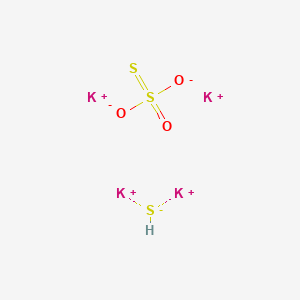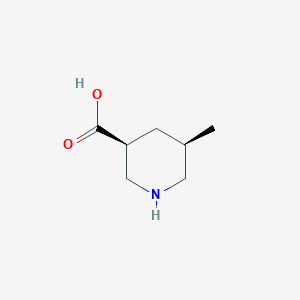
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine, 95% (5-Cl-MPA 95%) is an organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. Its molecular formula is C8H9ClN2O, and it is a colorless to pale yellow solid with a melting point of 130-132°C. 5-Cl-MPA 95% is a versatile chemical that not only has a wide range of applications but also has been found to be useful in various scientific research applications.
Applications De Recherche Scientifique
5-Cl-MPA 95% has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of various novel compounds, such as 5-chloro-2-methoxy-4-phenylpyridine, 5-chloro-2-methoxy-3-phenylpyridine, and 5-chloro-2-methoxy-2-phenylpyridine. It has also been used in the synthesis of various pharmaceutical and food additives. Furthermore, 5-Cl-MPA 95% has been used in the synthesis of various polymeric materials, such as polyamides and polyurethanes.
Mécanisme D'action
5-Cl-MPA 95% is an organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. Its molecular formula is C8H9ClN2O, and it is a colorless to pale yellow solid with a melting point of 130-132°C. 5-Cl-MPA 95% is a versatile chemical that not only has a wide range of applications but also has been found to be useful in various scientific research applications.
Biochemical and Physiological Effects
5-Cl-MPA 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been found to have antifungal, antiviral, and antibacterial properties. Furthermore, it has been found to have neuroprotective and neuroregenerative effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Cl-MPA 95% in lab experiments include its availability, low cost, and easy synthesis. Additionally, it is a versatile chemical with a wide range of applications. The limitations of using 5-Cl-MPA 95% in lab experiments include its low solubility in water and its high melting point.
Orientations Futures
The future of 5-Cl-MPA 95% is promising, as it has a wide range of applications in the pharmaceutical, chemical, and food industries. Possible future directions for 5-Cl-MPA 95% include further research into its biochemical and physiological effects, further development of its synthesis method, and further exploration of its potential uses in the pharmaceutical, chemical, and food industries. Additionally, further research into its potential applications in the medical field could prove beneficial.
Méthodes De Synthèse
5-Cl-MPA 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-chloro-2-methoxyphenol with pyridine in the presence of an acid catalyst. This reaction yields the desired product in 95% purity. Other methods include the use of a Grignard reagent, the reaction of 5-chloro-2-methoxyphenol with a pyridine-containing compound, and the reaction of 5-chloro-2-methoxyphenol with a pyridine-containing compound in the presence of an acid catalyst.
Propriétés
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-3-9(13)6-10(11)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYGKYHQSSXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














